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molecular formula C9H10BrNO2S B1282008 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide CAS No. 71703-15-6

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No. B1282008
M. Wt: 276.15 g/mol
InChI Key: PDZFOXCQQCMSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633175B2

Procedure details

To a solution of 3-bromoaniline (1.0 mL, 9.18 mmol) and TEA (2.60 mL, 18.5 mmol) in CH2Cl2 (20 mL) was added 3-chloro-1-propanesulfonyl chloride (1.40 mL, 11.5 mmol) at 0° C. After stirring at room temperature for 16 hr, 3-chloro-1-propanesulfonyl chloride (1.40 mL, 11.5 mmol) and TEA (2.6 mL, 18.5 mmol) was added and the solution stirred at room temperature for 2 hr. The solution was then washed with HCl (1.0 N, aq) and brine, dried over Na2SO4 then concentrated in vacuo. The residue was then taken up in DMF (40 mL) and DBU (4.10 mL, 27.6 mmol) was added. The mixture was stirred at room temperature for 64 hr, diluted with EtOAc, then washed with 1N HCl and brine then concentrated. The residue was purified by silica gel chromatography (EtOAc/hexanes) to give 2-(3-bromophenyl)isothiazolidine 1,1-dioxide as an off-white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.50-2.54 (m, 2H), 3.37 (t, J=7.5 Hz, 2H), 3.74 (t, J=7.5 Hz, 2H), 7.22-7.24 (m, 3H), 7.33 (s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl[CH2:10][CH2:11][CH2:12][S:13](Cl)(=[O:15])=[O:14].C1CCN2C(=NCCC2)CC1>C(Cl)Cl.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:10][CH2:11][CH2:12][S:13]2(=[O:15])=[O:14])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
TEA
Quantity
2.6 mL
Type
reactant
Smiles
Name
Quantity
1.4 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Name
TEA
Quantity
2.6 mL
Type
reactant
Smiles
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred at room temperature for 2 hr
Duration
2 h
WASH
Type
WASH
Details
The solution was then washed with HCl (1.0 N, aq) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 64 hr
Duration
64 h
WASH
Type
WASH
Details
washed with 1N HCl and brine
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1S(CCC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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